molecular formula C11H17NO5 B11753846 (1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carboxylic acid

(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carboxylic acid

Cat. No.: B11753846
M. Wt: 243.26 g/mol
InChI Key: YOALNADCXVHACH-IYVNBVMVSA-N
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Description

(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carboxylic acid is a complex organic compound with a unique structure that includes a hexahydropyrrolo[1,2-c][1,3]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carboxylic acid typically involves multiple steps. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carboxylic acid apart from similar compounds is its specific stereochemistry and functional groups

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-propan-2-yl-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazole-7a-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-5(2)8-11(10(15)16)7(13)6(3)9(14)12(11)4-17-8/h5-8,13H,4H2,1-3H3,(H,15,16)/t6-,7+,8-,11?/m0/s1

InChI Key

YOALNADCXVHACH-IYVNBVMVSA-N

Isomeric SMILES

C[C@H]1[C@H](C2([C@@H](OCN2C1=O)C(C)C)C(=O)O)O

Canonical SMILES

CC1C(C2(C(OCN2C1=O)C(C)C)C(=O)O)O

Origin of Product

United States

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